![molecular formula C13H15N3O3 B14458375 N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide CAS No. 75304-29-9](/img/structure/B14458375.png)
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is a chemical compound with the molecular formula C13H15N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazenyl group attached to a phenyl ring, further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetoacetanilide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to generate the diazonium salt, which is then reacted with acetoacetanilide under alkaline conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE
- 4-(2-hydroxy-5-methylphenylazo)acetanilide
Uniqueness
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
75304-29-9 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
N-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)13(9(2)18)16-15-12-6-4-11(5-7-12)14-10(3)19/h4-7,13H,1-3H3,(H,14,19) |
InChI-Schlüssel |
YAAHLUSQWSMESV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


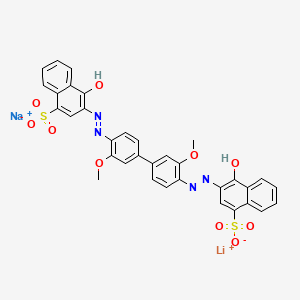
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
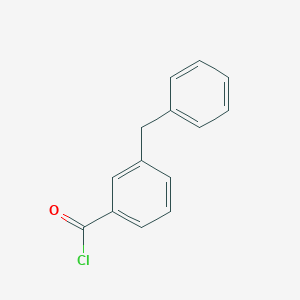

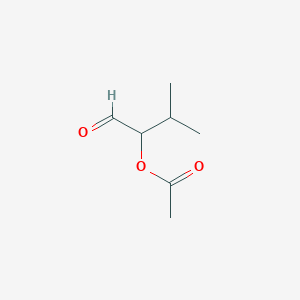
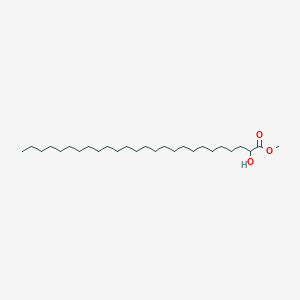
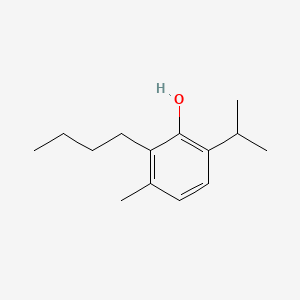
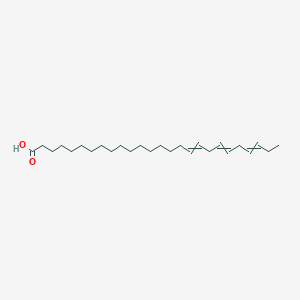
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)


